Casein Kinase II Inhibitor IX, IQA
Description
Significance of Protein Kinase CK2 in Eukaryotic Cellular Processes
Protein kinase CK2 is a highly conserved serine/threonine kinase found in all eukaryotic cells. It is a constitutively active enzyme, meaning it is always in an "on" state, and is responsible for phosphorylating a vast number of proteins, estimated to be in the hundreds. acs.orggrowingscience.comuni.lu This broad substrate specificity underscores its involvement in a multitude of fundamental cellular processes.
CK2 is a key regulator of:
Cell Proliferation and Growth: It influences cell division and increases in cell size. growingscience.comacs.org
Cell Survival and Apoptosis: CK2 actively suppresses programmed cell death, or apoptosis, contributing to cell longevity. uni.luuzh.ch
Gene Expression and Transcription: It modulates the activity of proteins involved in transcribing genetic information from DNA to RNA. sigmaaldrich.com
Signal Transduction Pathways: CK2 is a crucial component of numerous signaling networks within the cell, including the Wnt/β-catenin, PI3K/Akt, and NF-κB pathways, which are vital for normal cellular function and development. nih.govnih.gov
DNA Damage Response: The kinase participates in the cellular response to DNA damage, aiding in repair processes. researchgate.net
Given its pervasive influence, the proper regulation of CK2 activity is essential for maintaining cellular homeostasis.
Rationale for CK2 as a Promising Therapeutic Target in Academic Research
The very characteristics that make CK2 essential for normal cell function also render it a compelling target for therapeutic intervention, particularly in the context of diseases characterized by uncontrolled cell growth and survival, such as cancer.
Elevated levels of CK2 are observed in a wide range of human cancers, and this overexpression often correlates with a poorer prognosis. acs.org The kinase's anti-apoptotic function is of particular interest to researchers, as cancer cells are defined by their ability to evade programmed cell death. uzh.ch By inhibiting CK2, researchers aim to resensitize cancer cells to apoptotic signals, thereby selectively eliminating malignant cells.
The "addiction" of cancer cells to high levels of CK2 for their survival provides a therapeutic window. This means that while normal cells can tolerate a reduction in CK2 activity, cancer cells are critically dependent on its overactivity, making them more susceptible to the effects of CK2 inhibitors. This dependency has fueled extensive academic research into the development of potent and selective CK2 inhibitors.
Overview of Casein Kinase II Inhibitor IX, IQA in the Context of CK2 Inhibitor Development
In the quest for effective CK2 inhibitors, a variety of chemical compounds have been investigated. Among these is Casein Kinase II Inhibitor IX, a cell-permeable indoloquinazolinone compound more commonly known by the abbreviation IQA.
IQA was identified through high-throughput docking, a computational method used to predict how a small molecule might bind to a protein target. It acts as a potent and selective inhibitor of CK2, competing with the enzyme's natural substrates, ATP and GTP. This competitive inhibition effectively blocks the kinase's ability to phosphorylate its target proteins.
A key advantage of IQA is its selectivity. It shows significantly less activity against a wide range of other protein kinases, which is a crucial factor in minimizing off-target effects and potential toxicity. The discovery and characterization of IQA have provided a valuable tool for researchers to probe the cellular functions of CK2 and to explore the therapeutic potential of its inhibition.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O3 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-(5-oxo-7H-indolo[1,2-a]quinazolin-7-yl)acetic acid |
InChI |
InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8,12H,9H2,(H,20,21) |
InChI Key |
DNABALWBHCYRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=NC(=O)C4=CC=CC=C4N23)CC(=O)O |
Origin of Product |
United States |
Chemical and Physical Properties of Iqa
The specific characteristics of IQA are crucial for its function as a research tool and potential therapeutic agent.
| Property | Value |
| Chemical Name | (5-oxo-5,6-dihydroindolo[1,2-a]quinazolin-7-yl)acetic acid |
| Molecular Formula | C₁₇H₁₂N₂O₃ |
| Molecular Weight | 292.29 g/mol |
| CAS Number | 391670-48-7 |
| Appearance | Solid |
Synthesis of Iqa
The synthesis of (5-oxo-5,6-dihydroindolo[1,2-a]quinazolin-7-yl)acetic acid (IQA) was first described by Vangrevelinghe and colleagues in 2003. While the specific, step-by-step experimental details require access to the full research publication, the general synthetic approach involves the construction of the tetracyclic indolo[1,2-a]quinazoline core. Modern synthetic methods often utilize copper-catalyzed reactions to efficiently form the necessary carbon-carbon and carbon-nitrogen bonds to build this complex heterocyclic system from simpler starting materials. nih.gov
Cellular and Molecular Effects of Casein Kinase Ii Inhibition by Iqa in Research Models
Modulation of Cell Survival and Apoptosis
Inhibition of CK2 by IQA has demonstrated a significant impact on cell survival and apoptosis, primarily in cancer cell models. Research indicates that blocking CK2 with inhibitors like IQA can lead to decreased viability and an increase in apoptosis in various cancer cell lines. mdpi.com This pro-apoptotic effect is a key outcome of CK2 inhibition and is being explored for its therapeutic potential. otavachemicals.com
Studies have shown that interfering with CK2 function, either through specific inhibitors or siRNA, reduces the viability of pancreatic cancer cells by inducing caspase-dependent apoptosis. nih.gov This induction of apoptosis is linked to a decrease in NF-κB-dependent transcriptional activity. nih.gov In multiple myeloma cells, CK2 inhibitors have been found to decrease cell viability and promote apoptosis. mdpi.com This suggests a crucial role for CK2α in the survival of myeloma cells. mdpi.com The mechanisms behind this often involve the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways. nih.govnih.gov
Furthermore, the inhibition of CK2 has been shown to enhance the cytotoxic effects of other anti-cancer agents. For instance, in multiple myeloma and mantle cell lymphoma cells, simultaneous inhibition of CK2 and treatment with bortezomib (B1684674) significantly amplified apoptosis. nih.gov This synergistic effect highlights the potential of IQA in combination therapies.
Impact on Cell Cycle Progression and Cell Cycle Arrest
CK2 is a critical regulator of the cell cycle. nih.gov Its inhibition by IQA can disrupt normal cell cycle progression, often leading to cell cycle arrest at specific checkpoints. This disruption prevents cancer cells from proliferating uncontrollably.
Research has shown that targeting CK2 can lead to cell cycle arrest, although the specific phase of arrest can vary depending on the cell type and the experimental conditions. nih.govelifesciences.orgnih.gov For instance, in some cancer models, CK2 inhibition has been observed to cause arrest in the G1 or G2/M phases of the cell cycle. nih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com
The mechanism often involves the stabilization of tumor suppressor proteins like p53 or the inhibition of pathways that promote cell cycle progression. nih.gov By halting the cell cycle, IQA provides a window for DNA repair mechanisms to act or for apoptotic pathways to be initiated if the cellular damage is too severe.
Regulation of Cell Proliferation, Migration, and Invasion
CK2 plays a pivotal role in promoting cell proliferation, migration, and invasion, which are hallmark characteristics of cancer metastasis. mdpi.comnih.gov Inhibition of CK2 by IQA has been shown to effectively counteract these processes in various cancer models.
In vitro studies have demonstrated that CK2 inhibitors can decrease cell migration and invasion in human adenocarcinoma and non-small cell lung cancer (NSCLC) cell lines. mdpi.com This effect is often attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix and facilitating cell movement. mdpi.com Similarly, in gastric cancer cells, CK2 inhibition leads to decreased cell proliferation and migration by reducing MMP expression. mdpi.com
Furthermore, in hepatocellular carcinoma (HCC) cell lines, knockdown of CK2α has been shown to inhibit migration and invasion. mdpi.com The proposed mechanisms include the downregulation of MMPs and proteins associated with the epithelial-mesenchymal transition (EMT), a key process in cancer invasion. mdpi.com
Influence on Cancer Stem Cell Maintenance Mechanisms
Recent evidence suggests that CK2 is involved in maintaining cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiating and sustaining tumor growth. nih.gov CSCs possess the ability to self-renew and are often resistant to conventional therapies, making them a critical target in cancer treatment. nih.gov
Inhibition of CK2 is being explored as a novel strategy to target these CSCs. nih.gov Research indicates that CK2 regulates several signaling pathways that are crucial for the maintenance of CSCs. nih.gov By inhibiting CK2, IQA may disrupt these pathways, thereby reducing the self-renewal capacity of CSCs and potentially making tumors more susceptible to treatment.
Disruption of Specific Signal Transduction Pathways by CK2 Inhibition
CK2 is a key player in numerous signal transduction pathways that are fundamental to cell growth, survival, and proliferation. mdpi.com The inhibitory action of IQA on CK2 leads to the disruption of these critical signaling cascades.
NF-κB Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. nih.gov In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. nih.gov
CK2 has been identified as a key regulator of the NF-κB pathway. nih.gov It can directly phosphorylate components of the NF-κB signaling cascade, leading to its activation. nih.gov Inhibition of CK2 by IQA has been shown to down-modulate NF-κB activity. nih.gov This is a significant mechanism by which IQA exerts its anti-cancer effects, as reduced NF-κB signaling can lead to decreased cell survival and increased apoptosis. mdpi.comnih.gov Studies have shown that CK2 inhibition can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm. nih.gov
JAK/STAT Pathway Regulation
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling route that governs cell proliferation, differentiation, and survival. nih.gov Dysregulation of the JAK/STAT pathway is implicated in various cancers. nih.gov
PI3K/AKT/PTEN Axis Alteration
The inhibitor of protein kinase CK2, IQA ([5-oxo-5,6-dihydroindolo-(1,2a)quinazolin-7-yl]acetic acid), has been shown to influence the critical PI3K/AKT/PTEN signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in many cancers. youtube.comyoutube.comyoutube.com CK2 is known to phosphorylate and regulate multiple components of this axis, and its inhibition can lead to significant downstream effects.
CK2 positively regulates the AKT kinase, a central node in the pathway. nih.gov The interaction between CK2 subunits and AKT enhances AKT's kinase activity. nih.gov This suggests that by inhibiting CK2, IQA can lead to a reduction in AKT activation. Furthermore, CK2 is known to phosphorylate and inhibit the tumor suppressor PTEN. nih.govnih.gov PTEN is a phosphatase that counteracts PI3K signaling by dephosphorylating PIP3 back to PIP2. youtube.comyoutube.com By inhibiting CK2, IQA can potentially restore or enhance PTEN activity, leading to decreased AKT activation. nih.gov
Research on other CK2 inhibitors, such as CX-4945, has demonstrated that their use leads to the downregulation of the PI3K/AKT pathway. nih.gov This is evidenced by decreased phosphorylation of AKT and its downstream effectors. nih.govnih.gov For instance, in acute B-lymphoblastic leukemia (B-ALL) cells, the CK2 inhibitor CX-4945 was found to decrease the phosphorylation of proteins in the PI3K pathway, leading to reduced cell proliferation and increased apoptosis. nih.gov
The table below summarizes the key proteins in the PI3K/AKT/PTEN axis and the effect of CK2 inhibition on their function.
| Protein | Function in Pathway | Effect of CK2 Phosphorylation | Consequence of CK2 Inhibition by IQA |
| AKT | Central kinase promoting cell survival and growth. youtube.comyoutube.com | Enhances activity. nih.gov | Decreased activation, leading to reduced cell survival and proliferation. nih.govnih.gov |
| PTEN | Tumor suppressor, negative regulator of the pathway. nih.govnih.gov | Inhibits activity. nih.govnih.gov | Potential restoration of tumor suppressor function, leading to decreased AKT signaling. nih.gov |
| PI3K | Upstream activator of AKT. youtube.comyoutube.com | Indirectly activated by CK2 through various mechanisms. | Reduced downstream signaling. |
Wnt/β-catenin Signaling Interference
The Wnt/β-catenin signaling pathway, crucial for embryonic development and adult tissue homeostasis, is another key target of CK2, and therefore, its inhibition by IQA. nih.govnih.gov Dysregulation of this pathway is a hallmark of numerous cancers. nih.gov CK2 has been shown to phosphorylate multiple components of the Wnt pathway, including β-catenin, Dishevelled (Dvl), and Axin, generally leading to the stabilization and nuclear accumulation of β-catenin and the activation of TCF/LEF-mediated transcription. nih.govnih.gov
Inhibition of CK2 has been demonstrated to interfere with this signaling cascade. Studies using CK2 inhibitors have shown a decrease in β-catenin-Tcf-mediated transcription of Wnt target genes. nih.gov This leads to reduced cell proliferation and induction of apoptosis in cancer cell lines with aberrant Wnt signaling. nih.gov For example, a potent CK2 inhibitor was found to inhibit Wnt pathway signaling in DLD-1 cells and reduce levels of β-catenin in HCT-116 and SW-620 xenografts. nih.gov
The table below outlines the key components of the Wnt/β-catenin pathway and the impact of CK2 inhibition.
| Protein | Function in Pathway | Effect of CK2 Phosphorylation | Consequence of CK2 Inhibition by IQA |
| β-catenin | Central mediator, translocates to the nucleus to activate target gene expression. nih.gov | Promotes nuclear translocation and transcriptional activity. nih.gov | Decreased nuclear accumulation and transcriptional activity. nih.gov |
| Dishevelled (Dvl) | Reduces GSK3-mediated degradation of β-catenin. nih.gov | Enhances its function. nih.gov | Increased β-catenin degradation. |
| Axin | Component of the β-catenin destruction complex. nih.gov | CK2 phosphorylation can influence its stability and function. | Altered function of the destruction complex. |
| TCF/LEF | Transcription factors that partner with β-catenin in the nucleus. nih.gov | CK2 can phosphorylate and regulate their activity. nih.gov | Reduced transcription of Wnt target genes. nih.gov |
Hedgehog Signaling Pathway Regulation
The Hedgehog (Hh) signaling pathway is another developmental pathway that, when aberrantly activated, can drive tumorigenesis. nih.govuconn.edu CK2 has been identified as a critical positive regulator of the Hh pathway. nih.govmdpi.com It acts at or downstream of Smoothened (SMO), a key signal transducer in the pathway. nih.gov
Inhibition of CK2 has been shown to effectively block Hh signal transduction. For instance, the CK2 inhibitor TBB was found to block the increase in Gli1 transcript levels induced by an SMO agonist. nih.gov This indicates that CK2 activity is necessary for the downstream activation of the Hh pathway. Furthermore, CK2 has been shown to be crucial for the stabilization and activity of the transcription factor GLI2, a late effector in the pathway. nih.gov
The table below summarizes the key components of the Hedgehog signaling pathway and the effects of CK2 inhibition.
| Protein | Function in Pathway | Effect of CK2 Phosphorylation | Consequence of CK2 Inhibition by IQA |
| Smoothened (SMO) | Key signal transducer, activated upon Hh ligand binding to PTCH1. nih.gov | CK2 acts at or downstream of SMO. nih.gov | Inhibition of downstream signaling. nih.gov |
| Suppressor of Fused (SUFU) | Negative regulator of GLI transcription factors. nih.gov | CK2 may influence SUFU's regulatory function. | Altered regulation of GLI proteins. |
| GLI1/GLI2 | Transcription factors that mediate the final output of the Hh pathway. nih.gov | Essential for GLI2 stabilization and activity. nih.gov | Decreased transcriptional activity and target gene expression. nih.gov |
Notch Signaling Pathway Modulation
The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues. nih.govmdpi.com Aberrant Notch signaling is implicated in the pathogenesis of various cancers. nih.gov Emerging evidence indicates that CK2 is a positive regulator of the Notch1 signaling pathway. mdpi.comnih.gov
Studies have shown that silencing of the catalytic subunit of CK2, CK2α, leads to a reduction in Notch1 protein levels and a downregulation of Notch1 transcriptional activity in lung cancer cells. nih.gov This suggests that CK2 is involved in maintaining the stability and/or promoting the activity of the Notch1 receptor. The CK2 inhibitor CX-4945 has also been shown to destabilize NOTCH1. nih.gov
The table below details the key components of the Notch signaling pathway and the impact of CK2 inhibition.
| Protein | Function in Pathway | Effect of CK2 Phosphorylation | Consequence of CK2 Inhibition by IQA |
| Notch1 Receptor | Transmembrane receptor that is activated upon ligand binding. mdpi.com | Positive regulation of Notch1 protein levels and activity. nih.gov | Decreased Notch1 protein levels and transcriptional activity. nih.govnih.gov |
| Jagged/Delta Ligands | Transmembrane ligands that bind to and activate Notch receptors. mdpi.com | CK2 may indirectly influence ligand expression through other pathways like Wnt and Hedgehog. nih.gov | Potential for indirect modulation of Notch activation. |
| Presenilin/γ-secretase | Enzyme complex that cleaves the Notch receptor to release the intracellular domain. | The role of CK2 in this process is an area of ongoing investigation. | Potential for altered Notch receptor processing. |
Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase (ERK/MAPK) Pathway Effects
The ERK/MAPK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival. nih.gov The pathway consists of a cascade of protein kinases: RAS, RAF, MEK, and ERK. nih.gov While direct phosphorylation of core ERK/MAPK pathway components by CK2 is less characterized in the context of IQA, the interconnectedness of signaling networks suggests potential for crosstalk.
CK2 is known to regulate numerous cellular processes that can indirectly impact ERK/MAPK signaling. nih.gov For instance, CK2's role in modulating the PI3K/AKT pathway can have consequences for ERK/MAPK signaling, as these two pathways are known to interact. Furthermore, some studies have implicated CK2 in the broader regulation of cellular signaling networks that include MAPK family members. mdpi.com
The table below outlines the core components of the ERK/MAPK pathway and potential areas of influence by CK2 inhibition.
| Protein | Function in Pathway | Potential Effect of CK2 Phosphorylation | Potential Consequence of CK2 Inhibition by IQA |
| RAS | Small GTPase that initiates the kinase cascade. nih.gov | CK2 may influence RAS activity through indirect mechanisms. | Potential for altered RAS activation status. |
| RAF | Serine/threonine kinase that phosphorylates and activates MEK. nih.gov | CK2 may modulate RAF activity through interactions with other signaling proteins. | Potential for indirect modulation of RAF function. |
| MEK | Dual-specificity kinase that phosphorylates and activates ERK. nih.gov | The direct role of CK2 is not well-established. | Potential for indirect effects on MEK activation. |
| ERK | The final kinase in the cascade, phosphorylates a multitude of cytoplasmic and nuclear substrates. nih.gov | CK2 may influence the expression or activity of ERK substrates. | Potential for altered downstream cellular responses. |
Regulation of Other Key Signaling Molecules and Pathways
In addition to the major pathways detailed above, CK2's pleiotropic nature means its inhibition by IQA can impact a wide range of other signaling molecules and pathways. nih.govmdpi.com CK2 is known to phosphorylate hundreds of substrates, influencing virtually all aspects of cell function. nih.gov
One notable example is the JAK/STAT pathway, where CK2 targets both JAK2 and STAT3, leading to an amplification of cytokine signals. nih.gov CK2 also plays a role in regulating the tumor suppressor PML, promoting its degradation and thereby allowing cancer cells to evade senescence. nih.gov Furthermore, CK2 inhibition has been shown to induce the PDK4-AMPK axis in glioma cells, affecting their metabolic profile and survival. nih.gov
The table below provides a non-exhaustive list of other key signaling molecules and pathways influenced by CK2 and the potential consequences of its inhibition.
| Molecule/Pathway | Role | Effect of CK2 Phosphorylation | Potential Consequence of CK2 Inhibition by IQA |
| JAK/STAT | Cytokine signaling. nih.gov | Amplifies signal. nih.gov | Attenuation of cytokine signaling. |
| PML | Tumor suppressor. nih.gov | Promotes degradation. nih.gov | Stabilization of PML, potentially inducing senescence. |
| PDK4/AMPK | Metabolic regulation. nih.gov | Suppresses this axis. nih.gov | Activation of the PDK4-AMPK axis, altering cellular metabolism. nih.gov |
| IKAROS | Transcriptional regulator. nih.gov | Promotes degradation. nih.gov | Stabilization of IKAROS, altering gene expression. nih.gov |
Effects on DNA Damage Response Mechanisms
The DNA damage response (DDR) is a complex network of pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. amegroups.org CK2 plays a significant role in the DDR, phosphorylating a number of key proteins involved in DNA damage recognition, cell cycle checkpoint control, and DNA repair. nih.govamegroups.org
Inhibition of CK2 can suppress the DDR triggered by DNA-damaging agents. nih.gov For example, the CK2 inhibitor CX-4945 has been shown to block the DNA repair response induced by drugs like gemcitabine (B846) and cisplatin. nih.gov This is achieved through the inactivation of essential DNA repair proteins such as XRCC1 and MDC1, which require CK2-mediated phosphorylation for their function. nih.gov CK2 is also implicated in the initial stages of the DDR by mediating chromatin remodeling through the phosphorylation of proteins like HP1-β. amegroups.org
The table below summarizes the key aspects of the DNA damage response influenced by CK2 and the effects of its inhibition.
| DDR Component | Function | Effect of CK2 Phosphorylation | Consequence of CK2 Inhibition by IQA |
| XRCC1 | Scaffold protein in base excision repair and single-strand break repair. nih.gov | Required for its function. nih.gov | Inactivation, leading to impaired DNA repair. nih.gov |
| MDC1 | Mediator/adaptor protein in the DNA damage checkpoint. nih.gov | Required for its function. nih.gov | Inactivation, disrupting the DNA damage signaling cascade. nih.gov |
| HP1-β | Chromatin-associated protein involved in the initial response to DNA damage. amegroups.org | Implicated in its mobilization from chromatin. amegroups.org | Altered chromatin response to DNA damage. amegroups.org |
| Cell Cycle Checkpoint Proteins (e.g., p53, ATM, ATR, Chk2) | Halt the cell cycle to allow time for DNA repair. amegroups.org | Necessary for their phosphorylation and activation. amegroups.org | Attenuation of cell cycle arrest in response to DNA damage. amegroups.org |
Implications for Gene Expression and Protein Synthesis Regulation
The inhibition of Casein Kinase II (CK2) by the specific inhibitor IQA (Casein Kinase II Inhibitor IX) has significant implications for the regulation of gene expression and protein synthesis. CK2 is a highly conserved and pleiotropic serine/threonine kinase that phosphorylates a multitude of substrates involved in various cellular processes, including transcription and translation nih.govoup.com. By inhibiting CK2, IQA can modulate these fundamental cellular activities.
In vitro studies have established that CK2 substrates are key regulators of gene expression and protein synthesis nih.gov. CK2 is known to phosphorylate a range of transcription factors, thereby influencing their DNA-binding ability, intracellular localization, and protein stability oup.com. For instance, CK2 has been shown to regulate the function of the transcription factor Ikaros. Pharmacological inhibition of CK2 can alter the expression of Ikaros target genes, and this effect is dependent on the presence of Ikaros nih.gov. This highlights a specific mechanism through which CK2 inhibition by IQA can impact gene expression programs.
Furthermore, CK2 is implicated in the regulation of components of the translational machinery. While detailed studies specifically using IQA are limited in the public domain, the known roles of CK2 allow for well-founded inferences. For example, CK2 is involved in signaling pathways that control cell growth and proliferation, processes tightly linked to protein synthesis rates nih.govwikipedia.org.
The following table summarizes key research findings on the role of CK2 in gene expression and protein synthesis, which are directly relevant to the effects of its inhibition by IQA.
| Process | CK2 Substrate/Interactor | Effect of CK2 Activity | Implication of Inhibition by IQA | References |
| Gene Expression | Ikaros (Transcription Factor) | Phosphorylates Ikaros, regulating its function and the expression of its target genes. | Alters the expression of Ikaros target genes, impacting pathways like the PI3K signaling pathway in leukemia models. | nih.gov |
| Gene Expression | Transcription Factors (General) | Modulates DNA-binding ability, intracellular localization, and stability of various transcription factors. | Widespread changes in gene transcription programs are expected. | oup.com |
| Gene Expression | CCAAT-enhancer-binding protein δ (C/EBPδ) | Enhances the transcriptional activity of C/EBPδ. | Reduction in the transcriptional activity of C/EBPδ, potentially affecting processes like adipogenesis. | nih.gov |
| Protein Synthesis | General Regulation | CK2 protein substrates are key regulators of protein synthesis. | Inhibition would be expected to disrupt the normal regulation of protein synthesis. | nih.gov |
Influence on Protein SUMOylation Processes
The inhibition of Casein Kinase II (CK2) by IQA also has a significant influence on protein SUMOylation, a critical post-translational modification process that regulates the function of numerous proteins. Research has uncovered a complex interplay between phosphorylation by CK2 and SUMOylation.
CK2-mediated phosphorylation can directly impact the SUMOylation status of target proteins. In some cases, phosphorylation of a protein can enhance its interaction with components of the SUMOylation machinery. For example, in the context of the human cytomegalovirus (HCMV) transactivator protein IE2, CK2-mediated phosphorylation of sites adjacent to a SUMO-interacting motif (SIM) drastically increases the affinity for SUMO proteins, thereby enhancing the protein's own SUMOylation and its activity as a SUMO E3 ligase nih.govnih.gov. This suggests that inhibiting CK2 with IQA could prevent such phosphorylation-dependent SUMOylation events.
Conversely, there is evidence that CK2 itself is a target for SUMOylation. The alpha subunit of CK2 has been shown to be modified by SUMO2, which in turn can affect the phosphorylation of its substrates researchgate.net. This indicates a reciprocal regulatory relationship between CK2 and the SUMOylation pathway. Inhibition of CK2 by IQA could potentially disrupt this feedback loop, although the precise consequences of this are still under investigation.
Furthermore, CK2 can phosphorylate serine residues within or near the SUMO-interacting motifs (SIMs) of various proteins, such as Daxx and PML mdpi.com. This phosphorylation can significantly increase the affinity of the SIM for SUMO, thereby modulating protein-protein interactions and downstream cellular processes. By preventing this phosphorylation, IQA could alter these SUMO-dependent interactions.
The table below details research findings on the interplay between CK2 and protein SUMOylation, which are pertinent to the effects of IQA.
| Protein | Role of CK2 | Effect on SUMOylation | Implication of Inhibition by IQA | References |
| HCMV IE2 | Phosphorylates serines adjacent to the SUMO-interacting motif (SIM). | Drastically increases affinity for SUMO, enhancing IE2 SUMOylation and its cis-E3 ligase activity. | May prevent the enhancement of IE2 SUMOylation, impacting viral gene transcription. | nih.govnih.gov |
| CK2α | Is a substrate for SUMOylation. | SUMOylation of CK2α can affect the phosphorylation of its substrates. | Could disrupt the regulatory feedback loop between CK2 and the SUMOylation pathway. | researchgate.net |
| Daxx | Phosphorylates serine residues within the SIM. | Increases the affinity of Daxx for SUMO-1 by up to 30-fold. | Could decrease the affinity of Daxx for SUMO-1, impacting its pro-apoptotic function. | mdpi.com |
| PML | Phosphorylates serine residues within the SIM. | Increases the affinity of PML for SUMO, strengthening protein-protein interactions within PML nuclear bodies. | May alter the integrity and function of PML nuclear bodies. | mdpi.com |
Methodological Approaches in Studying Casein Kinase Ii Inhibitor Ix, Iqa
In Vitro Experimental Paradigms and Biochemical Assays
In vitro studies have been fundamental in characterizing the inhibitory properties of IQA against its target, Casein Kinase 2 (CK2). These experimental paradigms are designed to assess the potency, selectivity, and mechanism of action of the inhibitor in a controlled, cell-free environment.
Application in Cell Culture Models for Efficacy and Specificity Assessment
The cell-permeable nature of IQA allows for its evaluation in various cell culture models to confirm its efficacy and specificity within a biological context. otavachemicals.com A key study utilized Jurkat cells, a human T lymphocyte cell line, to demonstrate that IQA can effectively inhibit endogenous CK2 activity in a dose-dependent manner. researchgate.netnih.gov This is a critical step in validating the inhibitor's ability to reach and engage its intracellular target. Such cell-based assays are crucial for bridging the gap between biochemical activity and potential cellular effects. otavachemicals.com The pro-apoptotic efficacy of IQA has been noted in several tumor-derived cell lines, highlighting its potential application in cancer research. otavachemicals.com
Biochemical Enzyme Activity Assays with Purified CK2 Holoenzyme
Biochemical assays using purified recombinant CK2 holoenzyme are the cornerstone for quantifying the inhibitory potency of IQA. researchgate.net These assays typically measure the transfer of a phosphate group from a donor like ATP or GTP to a specific peptide substrate. The results from these assays have demonstrated that IQA is a potent, selective, and reversible inhibitor of CK2. merckmillipore.com It acts in a competitive manner with respect to both ATP and GTP. merckmillipore.com The inhibitory constants (Ki) have been determined to be 0.17 µM with ATP and 0.21 µM with GTP. merckmillipore.com The half-maximal inhibitory concentration (IC50) for IQA is 390 nM when using 100 µM ATP. merckmillipore.com
To assess its selectivity, IQA was tested against a panel of 48 other protein kinases, where it showed significantly less activity, with IC50 values generally being greater than or equal to 10 µM. merckmillipore.com This high degree of selectivity is a key characteristic of IQA. otavachemicals.com
| Parameter | Value | Condition |
|---|---|---|
| IC50 | 390 nM | 100 µM ATP |
| Ki (ATP) | 0.17 µM | - |
| Ki (GTP) | 0.21 µM | - |
Phosphoproteomic Analyses for Comprehensive Substrate Identification and Pathway Mapping
Quantitative phosphoproteomics is a powerful methodology used to identify the substrates of protein kinases and map the signaling pathways they regulate. While specific phosphoproteomic studies centered exclusively on IQA are not extensively detailed in the available literature, the use of selective CK2 inhibitors like IQA is a recognized approach for this purpose. By treating cells with a selective inhibitor and quantifying changes in protein phosphorylation across the proteome, researchers can identify proteins that are direct or indirect targets of CK2.
This approach has been successfully applied with other CK2 inhibitors, such as CX-4945, to identify numerous candidate CK2 substrates and to understand the kinase's role in processes like mitosis. nih.gov Given IQA's demonstrated potency and selectivity, it represents a valuable tool for future phosphoproteomic investigations aimed at elucidating the specific cellular functions of CK2. The use of such inhibitors helps to control the CK2-dependent phosphoproteome, allowing for a detailed analysis of its downstream signaling. researchgate.net
In Vivo Preclinical Research Models Utilizing IQA
The assessment of IQA's efficacy in preclinical models is a crucial step in understanding its biological effects. The term "in vivo" in this context refers to studies conducted within a living organism or a cellular environment that mimics a physiological state.
The primary preclinical model reported for IQA involves the use of Jurkat cells. researchgate.netnih.gov The treatment of these cells with IQA and the subsequent observation of a dose-dependent inhibition of endogenous CK2 activity serves as an essential in vivo validation of the inhibitor's cellular activity. researchgate.netnih.gov These cell-based models are instrumental in demonstrating that IQA can cross the cell membrane and engage its target in a complex cellular milieu, leading to a measurable biological outcome. otavachemicals.com While extensive animal model data for IQA is not widely published, cell culture models provide the foundational preclinical evidence of its biological efficacy.
Computational and Rational Drug Design Methodologies in CK2 Inhibitor Development
The discovery of IQA is a prime example of the successful application of computational and rational drug design methodologies in the development of kinase inhibitors. These in silico techniques have become increasingly important in modern drug discovery.
IQA was identified through a high-throughput docking of a corporate compound collection into the ATP binding site of a homology model of human CK2. otavachemicals.com This approach allowed for the virtual screening of a large number of compounds to identify those with a high probability of binding to the target kinase. The identification of IQA as a potent and selective inhibitor from this screening process underscores the utility of virtual screening in discovering novel chemical scaffolds for enzyme inhibition. otavachemicals.com
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking simulations were a key component in the discovery and characterization of IQA. otavachemicals.com This computational technique predicts the preferred orientation of a ligand when bound to a receptor, in this case, IQA within the ATP-binding pocket of CK2. The docking studies for IQA were performed using a homology model of human CK2. otavachemicals.com The results of these simulations proposed a specific binding mode for IQA, which was subsequently supported by the experimental data on the inhibitory activities of IQA and its related analogues. otavachemicals.com
Further structural validation came from the co-crystallization of IQA with maize CK2α, which shares over 70% sequence identity with its human counterpart. researchgate.netnih.gov The crystal structure revealed that IQA binds in the same plane as the purine moiety of ATP, with its more hydrophobic side facing the hinge region of the kinase. researchgate.netnih.gov Key interactions were observed with hydrophobic residues such as Val53, Ile66, Met163, and Ile174, which line the ATP-binding pocket. researchgate.net This detailed structural information provides a rational basis for the further design and optimization of indoloquinazoline-based CK2 inhibitors.
Pharmacophore Modeling for Inhibitor Design
Pharmacophore modeling is a computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.netmdpi.com In the context of Casein Kinase II (CK2) inhibition, a pharmacophore model defines the key structural motifs and electronic properties that an inhibitor, such as IQA, must possess to bind effectively to the enzyme's ATP-binding site. nih.gov These models are constructed by analyzing the structures of known active inhibitors to extract common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.govresearchgate.net
The development of a pharmacophore model for CK2 inhibitors typically involves aligning the 3D structures of several potent inhibitors to identify these shared chemical features. nih.gov The resulting model serves as a 3D query for virtual screening of large compound libraries to find new molecules that match the pharmacophore and are therefore potential inhibitors. scirp.orgscirp.org In the discovery process that identified IQA, a pharmacophore filter was used in conjunction with high-throughput docking to screen a database of approximately 400,000 compounds. nih.gov The features of a successful pharmacophore model for a CK2 inhibitor based on the IQA scaffold would include an aromatic system to occupy the hydrophobic region of the active site and a hydrogen-bonding group, like IQA's carboxyl group, to interact with key amino acid residues. researchgate.net
Virtual Screening Techniques for Novel IQA-like Scaffolds
Virtual screening, also known as in silico screening, is a computational technique that has been successfully applied to identify novel CK2 inhibitors. nih.gov This method involves the high-throughput screening of large chemical libraries against a biological target using computer programs. nih.govnih.gov The discovery of IQA itself is a prime example of a successful structure-based virtual screening campaign. nih.gov
The process began with the screening of a database of 400,000 compounds against the ATP-binding site of a human CK2 homology model. otavachemicals.com A fast high-throughput docking protocol, using the DOCK software, was combined with a pharmacophore filter to identify potential hits. nih.gov This in silico procedure yielded a dozen promising compounds, with a quinazoline derivative, later named IQA (5-oxo-5,6-dihydroindolo-[1,2-a]quinazolin-7-yl), being of particular interest due to its potent activity. nih.gov IQA displayed an IC₅₀ (half-maximal inhibitory concentration) of 0.080 µM against CK2. nih.gov The success of this approach in identifying the novel IQA scaffold demonstrates that virtual screening is a powerful tool for lead discovery. otavachemicals.com Subsequently, the IQA scaffold can be used as a template in further virtual screening efforts to identify new molecules with similar structural features and potentially improved inhibitory activity against CK2. researchgate.netnih.gov
Structure-Based Drug Design (SBDD) Principles Applied to CK2 Inhibition
Structure-Based Drug Design (SBDD) is a rational drug design approach that relies on the high-resolution, three-dimensional structural information of the biological target. researchgate.netnih.gov The availability of numerous X-ray crystal structures of CK2, both alone and in complex with inhibitors, has made SBDD a fruitful strategy for developing novel inhibitors. nih.gov A critical breakthrough for optimizing inhibitors based on the IQA scaffold was the determination of the co-crystal structure of IQA with Zea mays CK2α, which shares over 70% identity with its human counterpart (PDB code: 1OM1). nih.govresearchgate.net
This crystal structure provided detailed insights into the precise binding mode of IQA within the CK2 active site. researchgate.netresearchgate.net It revealed that the inhibitor lies in the same plane as the purine moiety of ATP, with its hydrophobic side facing the hinge region of the enzyme. researchgate.netresearchgate.net The interactions are primarily governed by van der Waals contacts, but critically, the carboxyl group of IQA forms three key hydrogen bonds with the side chains of amino acid residues Lys68, Asp175, and Trp176. researchgate.net This detailed structural knowledge allows for the rational design of new IQA analogs with modified chemical groups intended to optimize these interactions, thereby improving potency and selectivity. researchgate.net
| Feature | Interacting Residue(s) | Type of Interaction |
| Carboxyl Group | Lys68, Asp175, Trp176 | Hydrogen Bonds |
| Quinazoline Core | Hinge Region Residues | Van der Waals Contacts / Hydrophobic Interactions |
Ligand-Based Drug Design (LBDD) Approaches and Their Applicability
Ligand-Based Drug Design (LBDD) is an alternative in silico strategy that is utilized when the 3D structure of the target protein is unknown or when there is a wealth of information about molecules that bind to it. nih.govfrontiersin.org LBDD methods exploit the knowledge of known active compounds, like IQA, to identify the chemical features responsible for their biological activity. nih.gov The most common LBDD methods are pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. researchgate.netnih.gov
A QSAR model establishes a mathematical relationship between the chemical properties of a series of compounds and their inhibitory potencies. nih.govnih.gov For IQA and its analogs, a QSAR study could correlate properties such as hydrophobicity, electronic charge distribution, and steric bulk with their measured IC₅₀ values against CK2. nih.gov While LBDD models have been applied in CK2 drug discovery, they have often been focused on methodological improvements rather than being the primary tool for de novo design. nih.govnih.gov The extensive availability of high-resolution crystal structures for CK2 has made structure-based approaches (SBDD) generally more powerful and widely used for the design and optimization of inhibitors like IQA. nih.gov
Genetic Modulation Techniques Complementing Pharmacological Inhibition by IQA
To validate the biological effects of pharmacological inhibitors like IQA and to confirm that these effects are specifically due to the inhibition of CK2, genetic modulation techniques are often employed. These methods involve altering the expression or function of the target protein through genetic manipulation, providing an independent line of evidence to support the findings from chemical inhibitors.
siRNA-Mediated CK2 Subunit Knockdown for Functional Studies
Small interfering RNA (siRNA) is a powerful tool used to silence gene expression in a highly specific manner. In CK2 research, cocktails of siRNAs are designed to target the messenger RNA (mRNA) of the catalytic subunits, CK2α and CK2α'. nih.govnih.gov This leads to the degradation of the mRNA and a subsequent reduction in the amount of CK2 protein within the cell. nih.govresearchgate.net
By comparing the cellular effects of IQA treatment with the effects of siRNA-mediated CK2 knockdown, researchers can determine if the outcomes are consistent. For instance, if both IQA treatment and CK2 siRNA lead to a similar phenotype, such as the induction of tumor suppressor proteins or cell cycle arrest, it strongly suggests that the effect is a direct consequence of reduced CK2 activity. nih.gov This approach has been used to validate the role of CK2 in various signaling pathways, such as the NF-κB pathway, confirming that observations made with chemical inhibitors are indeed on-target. researchgate.net This complementarity is crucial for rigorously establishing the function of CK2 in cellular processes. nih.govnih.gov
Utilization of Kinase-Inactive CK2 Mutants Refractory to Inhibition
A highly specific and powerful method to validate the on-target effects of an inhibitor is to use a mutant version of the target enzyme that is resistant to inhibition. researchgate.net For IQA, specific point mutations in the human CK2α subunit have been identified that render the enzyme significantly less sensitive to the inhibitor. researchgate.net By introducing mutations at key residues in the ATP-binding pocket, specifically replacing Valine 66 (V66) or Isoleucine 174 (I174) with Alanine, researchers created IQA-resistant CK2 mutants. researchgate.net
These refractory mutants serve as invaluable tools for chemical genetic validation. researchgate.netfrontiersin.org In a typical experiment, cells expressing the normal, inhibitor-sensitive "wild-type" CK2 are compared to cells expressing the IQA-resistant mutant. If a biological effect observed with IQA treatment in wild-type cells is absent in the cells expressing the resistant mutant, it provides definitive evidence that the effect is mediated specifically through CK2 inhibition. otavachemicals.comresearchgate.net This strategy has been instrumental in dissecting signaling pathways and unequivocally identifying the endogenous substrates of CK2 that are regulated by its kinase activity. otavachemicals.comfrontiersin.org
| CK2α Mutant | Amino Acid Change | Consequence |
| V66A | Valine to Alanine at position 66 | Reduced sensitivity to IQA inhibition |
| I174A | Isoleucine to Alanine at position 174 | Reduced sensitivity to IQA inhibition |
Challenges and Future Directions in Casein Kinase Ii Inhibitor Ix, Iqa Research
Optimizing Selectivity and Potency of Next-Generation CK2 Inhibitors
A primary challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects. IQA has demonstrated a commendable level of selectivity. When tested at a 10 µM concentration, it shows potent inhibition of CK2 while being largely ineffective against a panel of 44 other protein kinases. nih.govpnas.org This selectivity is superior to that of other known CK2 inhibitors like apigenin and quercetin, which are known to be more promiscuous. nih.govpnas.org
The foundation for optimizing future inhibitors lies in the detailed understanding of the structural interactions between IQA and the ATP-binding pocket of CK2. Co-crystallization of IQA with maize CK2α, which shares over 70% sequence identity with its human counterpart, has provided high-resolution structural data. nih.govpnas.org These studies reveal that IQA's interaction is heavily reliant on hydrophobic forces and non-polar interactions with key residues such as Val53, Ile66, Met163, and Ile174. nih.gov The significance of these residues is underscored by mutagenesis studies, where replacing Val66 or Ile174 with alanine in human CK2α resulted in a considerable decrease in sensitivity to IQA inhibition. nih.gov
Future efforts in drug design will leverage this structural information to guide the synthesis of next-generation inhibitors based on the IQA scaffold. The goal is to enhance potency, which for IQA is already in the submicromolar range with a Ki value of 0.17 µM and an IC50 of 0.39 µM, while further refining selectivity. ucsf.edu Structure-activity relationship (SAR) studies will be instrumental in identifying modifications to the IQA molecule that can improve its binding affinity and specificity for CK2. acs.orgnsf.gov The development of novel scaffolds, such as dihydropyrido-thieno[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, also presents a promising avenue for discovering inhibitors with improved drug-like properties and high selectivity. doaj.orgaacrjournals.orgnih.govnih.gov
Table 1: Potency and Selectivity of IQA and Other CK2 Inhibitors
| Inhibitor | Type | Ki (µM) | IC50 (µM) | Selectivity Notes |
|---|---|---|---|---|
| IQA | Indoloquinazoline | 0.17 nih.govucsf.edu | 0.39 ucsf.edu | Ineffective against a panel of 44 other kinases at 10 µM. nih.govpnas.org |
| Apigenin | Flavonoid | - | - | Known to be promiscuous. nih.govpnas.org |
| Quercetin | Flavonoid | - | - | Known to be promiscuous. nih.govpnas.org |
| TBB | Benzotriazole | 0.4 nih.gov | - | Inhibits other kinases like DYRK1a. nih.gov |
| DMAT | Benzimidazole | 0.04 nih.gov | - | Less selective for CK2 compared to TBB. nih.gov |
| CX-4945 | Indoloquinazoline | - | - | Highly selective, but also inhibits CLK2. ucsf.edu |
Addressing Stability and Permeability Challenges in Biological Systems for IQA and Analogs
For an inhibitor to be therapeutically effective, it must not only be potent and selective but also possess favorable pharmacokinetic properties, including adequate stability and cell permeability. IQA has been demonstrated to be cell-permeable, as evidenced by its ability to inhibit endogenous CK2 in a dose-dependent manner in Jurkat cells. acs.orgnih.gov This characteristic is crucial for its utility as a research tool and as a potential therapeutic agent.
Future research must focus on a thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of IQA and its derivatives. Studies on metabolic stability using liver microsomes or hepatocytes will be essential to identify potential metabolic soft spots in the molecule. Modifications at these positions could lead to analogs with improved stability and bioavailability. Furthermore, assessing the permeability of new analogs using in vitro models, such as Caco-2 cell monolayers, will be important to ensure that optimized compounds retain their ability to enter cells and reach their target. The development of pro-drug strategies, where a labile moiety is attached to the parent compound to improve its physicochemical properties, could also be explored to overcome stability and permeability issues. aacrjournals.org
Strategies for Identifying and Validating Novel CK2 Substrates in Diverse Cellular Contexts
A deeper understanding of the biological roles of CK2 requires a comprehensive identification of its substrates. While hundreds of CK2 substrates are known, many more likely remain undiscovered. The use of specific inhibitors like IQA is a powerful tool in this endeavor.
One of the most powerful techniques for substrate identification is quantitative phosphoproteomics . This approach involves treating cells with a CK2 inhibitor, such as CX-4945, which is structurally related to IQA, followed by mass spectrometry-based analysis of changes in protein phosphorylation. doaj.orgnih.gov A significant decrease in the phosphorylation of a specific site upon inhibitor treatment strongly suggests that it is a direct or indirect target of CK2. doaj.orgnih.gov This method has been successfully used to identify hundreds of candidate CK2 substrates in various cellular contexts, including mitosis. doaj.orgnih.gov
Another innovative approach is chemical genetics , which pairs an engineered "analog-sensitive" kinase with a modified ATP analog that is not utilized by wild-type kinases. nih.govpnas.orgucsf.edunih.gov This allows for the specific labeling and subsequent identification of direct substrates of the engineered kinase from complex cell lysates. nih.govpnas.orgucsf.edunih.gov While this method requires genetic manipulation of the target cells, it provides a high degree of specificity. A variation of this involves creating inhibitor-resistant CK2 mutants. By comparing the phosphoproteome of cells expressing wild-type CK2 versus an inhibitor-resistant mutant in the presence of an inhibitor, bona fide substrates can be identified as those whose phosphorylation is "rescued" in the mutant-expressing cells. nih.gov
The validation of putative substrates identified through these high-throughput methods is a critical next step. This can be achieved through in vitro kinase assays using purified recombinant CK2 and the candidate substrate protein. doaj.orgnih.gov Further validation in a cellular context can be performed using techniques like Western blotting with phospho-specific antibodies or by observing the functional consequences of mutating the identified phosphorylation site.
Table 2: Methodologies for CK2 Substrate Identification
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Quantitative Phosphoproteomics with Inhibitors | Compares the phosphoproteome of cells with and without CK2 inhibitor treatment to identify downregulated phosphorylation sites. doaj.orgnih.gov | High-throughput; applicable to any cell type that responds to the inhibitor. | May identify indirect targets; relies on inhibitor specificity. |
| Chemical Genetics (Analog-Sensitive Kinase) | An engineered kinase utilizes a modified ATP analog to specifically label its direct substrates. nih.govpnas.orgucsf.edunih.gov | High specificity for direct substrates. | Requires genetic engineering of the kinase. |
| Chemical Genetics (Inhibitor-Resistant Mutant) | Compares inhibitor effects in cells with wild-type vs. inhibitor-resistant kinase to identify "rescued" phosphosites. nih.gov | Validates substrates in a cellular context; overcomes inhibitor off-target concerns. | Requires generation and expression of a mutant kinase. |
| Proteome-Derived Peptide Libraries | Uses dephosphorylated peptides from cell lysates as substrates for in vitro kinase assays, followed by mass spectrometry. acs.org | Unbiased; identifies potential substrates directly from the proteome. | In vitro conditions may not fully reflect cellular context. |
Exploration of Combination Therapies with CK2 Inhibition for Enhanced Efficacy
Given CK2's role in promoting cell survival and proliferation through multiple signaling pathways, its inhibition is a promising strategy for cancer therapy. However, monotherapy with kinase inhibitors is often met with eventual resistance. A more effective approach is the use of combination therapies, where a CK2 inhibitor is used alongside other anticancer agents to achieve synergistic effects.
Preclinical studies have shown that the CK2 inhibitor CX-4945 can act synergistically with a variety of conventional chemotherapeutics and targeted agents. For instance, combining CX-4945 with DNA-damaging agents like cisplatin and gemcitabine (B846) has been shown to enhance their antiproliferative activity in ovarian cancer cells. aacrjournals.orgiiarjournals.org The proposed mechanism involves the inhibition of CK2-mediated DNA repair pathways, making cancer cells more susceptible to the cytotoxic effects of these drugs. aacrjournals.org
Similarly, synergistic effects have been observed when CX-4945 is combined with inhibitors of other signaling pathways. In non-small cell lung carcinoma models, combining CX-4945 with the EGFR inhibitor erlotinib resulted in enhanced inhibition of the PI3K-Akt-mTOR pathway and greater tumor growth inhibition. mdpi.com In acute lymphoblastic leukemia, a synergistic therapeutic effect was demonstrated with the combination of CX-4945 and the c-KIT inhibitor imatinib. researchgate.net
These findings provide a strong rationale for the clinical exploration of combination therapies involving CK2 inhibitors like IQA. Future research should focus on identifying the most effective drug combinations for specific cancer types based on their underlying molecular characteristics. This will require a deeper understanding of the crosstalk between CK2 signaling and other oncogenic pathways.
Developing New Methodologies for Studying CK2-Mediated Processes and Therapeutic Responses
Advancing our understanding of CK2's function and the therapeutic potential of its inhibitors requires the development of novel and robust methodologies. While traditional in vitro kinase assays are valuable, there is a growing need for methods that can monitor CK2 activity and its downstream effects in living cells with high sensitivity and spatiotemporal resolution.
One such innovative approach is the use of Bioluminescence Resonance Energy Transfer (BRET) -based sensors to study CK2 holoenzyme interactions and aggregation in real-time within living cells. researchgate.net This technique can provide insights into the regulation of CK2 activity and can be adapted for high-throughput screening of compounds that modulate these processes. researchgate.net
To better quantify the effects of inhibitors on CK2's cellular targets, a reverse in-gel kinase assay (RIKA) has been developed. nih.gov This method allows for the global quantification of the phosphorylation index of specific kinase substrates by independently measuring the phosphorylated and total substrate molecules. nih.gov This provides a more accurate assessment of the extent of target engagement by an inhibitor in both cultured cells and in vivo samples. nih.gov
Furthermore, the development and validation of high-quality phospho-specific antibodies that recognize the CK2 phosphorylation motif (pS/pT-D/E-X-E/D) are crucial tools for monitoring CK2 activity by Western blotting and immunohistochemistry. These antibodies can be used to assess the pharmacodynamic effects of CK2 inhibitors in preclinical and clinical studies.
Future methodological developments should aim to provide a more dynamic and systems-level view of CK2 signaling. This could include the use of advanced microscopy techniques to visualize CK2-substrate interactions in real-time, as well as the integration of phosphoproteomic data with other 'omics' data to build comprehensive models of CK2-regulated networks. These advanced tools will be invaluable for dissecting the complex biology of CK2 and for guiding the development of more effective therapeutic strategies based on its inhibition.
Q & A
Basic Research Questions
Q. How to design an in vitro experiment to evaluate IQA’s inhibitory efficacy against CK2?
- Methodology :
- Use a kinase activity assay (e.g., radiometric or fluorescence-based) with recombinant CK2 enzyme.
- Prepare a dilution series of IQA (e.g., 0.1 nM–10 µM) and measure residual kinase activity.
- Include controls: (1) Positive control (e.g., SGC-CK2-1, a known CK2 inhibitor ), (2) Negative control (DMSO vehicle), and (3) Substrate-only baseline.
- Calculate IC50 using nonlinear regression (e.g., GraphPad Prism).
- Key Considerations :
- Validate assay reproducibility with triplicate runs.
- Account for ATP concentration (CK2 is ATP-dependent) to avoid skewed inhibition kinetics.
Q. What experimental strategies ensure IQA’s selectivity across kinase families?
- Methodology :
- Perform broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) to test IQA against 50–100 kinases.
- Prioritize kinases structurally similar to CK2 (e.g., CK1, PKA) for cross-reactivity screening.
- Combine biochemical assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- Validation :
- Compare IQA’s selectivity profile with other CK2 inhibitors (e.g., DEG-77, which also degrades CK1α ).
Advanced Research Questions
Q. How to resolve contradictory data on IQA’s mechanism of action in different cancer models?
- Methodology :
- Orthogonal validation : Use CRISPR/Cas9 CK2-knockout cell lines to isolate IQA-specific effects.
- Multi-omics integration : Perform phosphoproteomics to map CK2-dependent signaling nodes (e.g., PI3K-AKT, Wnt/β-catenin) and compare across models.
- Dose-response analysis : Test IQA at physiologically relevant concentrations (avoid off-target effects at high doses).
- Case Study :
- In leukemia models, IQA’s anti-apoptotic effects may conflict with pro-survival signals in solid tumors. Use RNA-seq to identify context-dependent transcriptional regulators .
Q. What strategies improve IQA’s bioavailability and pharmacokinetics for in vivo studies?
- Methodology :
- Structural optimization : Modify IQA’s scaffold to enhance solubility (e.g., introduce polar groups) while retaining CK2 affinity.
- Formulation : Encapsulate IQA in lipid nanoparticles (LNPs) or use prodrug approaches to bypass first-pass metabolism.
- PK/PD modeling : Conduct iterative in vivo studies in rodents to correlate plasma exposure (AUC) with target inhibition in tissues.
- Benchmarking :
- Compare with CK2 inhibitor 2, an orally bioavailable analog with proven in vivo efficacy .
Data Analysis & Contradiction Management
Q. How to statistically validate IQA’s synergistic effects in combination therapies?
- Methodology :
- Use the Chou-Talalay method to calculate combination indices (CI) for IQA paired with chemotherapeutics (e.g., doxorubicin).
- Perform isobolographic analysis to distinguish additive vs. synergistic interactions.
- Validate synergy in 3D spheroid models to mimic tumor microenvironments.
- Troubleshooting :
- Address variability with Bayesian hierarchical modeling to account for biological replicates.
Q. How to address discrepancies between in vitro potency and in vivo efficacy of IQA?
- Root-Cause Analysis :
- Pharmacokinetics : Measure IQA’s plasma/tissue half-life and metabolite stability (LC-MS/MS).
- Microenvironment factors : Test IQA in hypoxia-mimicking conditions (e.g., CoCl2 treatment) to assess off-target kinase activation.
- Resistance mechanisms : Perform long-term dose escalation to identify adaptive mutations (e.g., CK2 gatekeeper residue mutations).
Experimental Design & Best Practices
Q. What are the critical parameters for optimizing IQA’s cellular uptake in functional assays?
- Methodology :
- Time-course assays : Determine the incubation time for maximal target inhibition (e.g., 24–48 hours).
- Permeability enhancers : Use solvents like DMSO (<0.1% v/v) or delivery agents (e.g., polybrene for suspension cells).
- Intracellular concentration measurement : Combine LC-MS with fluorescent tagging (e.g., BODIPY-IQA conjugates).
Q. How to standardize protocols for IQA’s use in animal models?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
